molecular formula C53H68N8O20S B12446790 [5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate

[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate

Cat. No.: B12446790
M. Wt: 1169.2 g/mol
InChI Key: LSBGQOCUTFSYSI-COEPQYBRSA-N
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Description

The compound “[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate” is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a pentoxyphenyl group, and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and final modifications. Common synthetic routes may involve:

    Stepwise Synthesis: Building the molecule in a step-by-step manner, starting from simpler precursors.

    Protecting Groups: Using protecting groups to shield reactive sites during intermediate steps.

    Coupling Reactions: Employing coupling reactions to join different fragments of the molecule.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as:

    Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.

    Catalysis: Using catalysts to accelerate specific steps in the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of oxazole rings to amines.

    Substitution: Substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pathways may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar functional groups.

    Dye Sensitized Solar Cell Compounds: Compounds used in solar cells with analogous structural features.

Properties

Molecular Formula

C53H68N8O20S

Molecular Weight

1169.2 g/mol

IUPAC Name

[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate

InChI

InChI=1S/C53H68N8O20S/c1-4-5-6-19-79-33-14-11-29(12-15-33)39-23-34(59-80-39)28-7-9-30(10-8-28)47(69)55-35-22-38(65)50(72)58-52(74)43-44(66)26(2)24-60(43)18-17-54-51(73)42(46(68)45(67)31-13-16-37(64)40(20-31)81-82(76,77)78)57-49(71)36-21-32(63)25-61(36)53(75)41(27(3)62)56-48(35)70/h7-16,20,23,26-27,32,35-36,38,41-46,50,62-68,72H,4-6,17-19,21-22,24-25H2,1-3H3,(H,54,73)(H,55,69)(H,56,70)(H,57,71)(H,58,74)(H,76,77,78)/t26-,27+,32+,35-,36-,38+,41-,42-,43-,44-,45-,46-,50+/m0/s1

InChI Key

LSBGQOCUTFSYSI-COEPQYBRSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5CCNC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5CCNC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C)O)O)O

Origin of Product

United States

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